molecular formula C7H13N2+ B038154 (1,5-dimethyl-1H-pyrrol-2-yl)methylamine CAS No. 118799-24-9

(1,5-dimethyl-1H-pyrrol-2-yl)methylamine

Cat. No.: B038154
CAS No.: 118799-24-9
M. Wt: 125.19 g/mol
InChI Key: KMUHAJOXPNPERW-UHFFFAOYSA-O
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Description

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 125.19 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Some related compounds have shown action againstDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.

Mode of Action

Molecular docking studies have been conducted on similar compounds to determine their potential mode of action . These studies typically involve examining how the compound interacts with its target at the molecular level, which can provide insights into the compound’s mechanism of action.

Biochemical Pathways

Given that related compounds have shown action against dhfr and enoyl acp reductase enzymes , it’s plausible that this compound could affect pathways involving these enzymes. For instance, DHFR is involved in the folate pathway, which is crucial for DNA synthesis and cell division, while enoyl ACP reductase is involved in fatty acid synthesis.

Result of Action

Related compounds have shown strong antibacterial and antitubercular properties , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1,5-dimethylpyrrole with formaldehyde and ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted pyrrole derivatives .

Scientific Research Applications

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

118799-24-9

Molecular Formula

C7H13N2+

Molecular Weight

125.19 g/mol

IUPAC Name

(1,5-dimethylpyrrol-2-yl)methylazanium

InChI

InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3/p+1

InChI Key

KMUHAJOXPNPERW-UHFFFAOYSA-O

SMILES

CC1=CC=C(N1C)CN

Canonical SMILES

CC1=CC=C(N1C)C[NH3+]

Pictograms

Corrosive; Irritant

Origin of Product

United States

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